3,5-Dichloro-N-methylpyrazin-2-amine
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Overview
Description
3,5-Dichloro-N-methylpyrazin-2-amine is an organic compound belonging to the pyrazine family It features a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions and a methylamino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,5-Dichloro-N-methylpyrazin-2-amine typically begins with pyrazine derivatives.
Chlorination: The pyrazine ring is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with methylamine (CH3NH2) under controlled conditions to replace one of the chlorine atoms with a methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,5-Dichloro-N-methylpyrazin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in ethanol or other suitable solvents.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Dichloro-N-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It serves as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor agonists.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N-methylpyrazin-2-amine: Similar structure but with bromine atoms instead of chlorine.
3,5-Dichloropyrazine-2-carboxamide: Similar pyrazine core with different functional groups.
3,5-Dichloro-2-aminopyrazine: Lacks the methyl group on the amino nitrogen.
Uniqueness
3,5-Dichloro-N-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C5H5Cl2N3 |
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Molecular Weight |
178.02 g/mol |
IUPAC Name |
3,5-dichloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |
InChI Key |
PZBWBSZYGBJLQX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1Cl)Cl |
Origin of Product |
United States |
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